JNJ-40068782

説明

特性

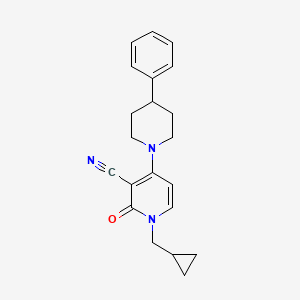

分子式 |

C21H23N3O |

|---|---|

分子量 |

333.4 g/mol |

IUPAC名 |

1-(cyclopropylmethyl)-2-oxo-4-(4-phenylpiperidin-1-yl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C21H23N3O/c22-14-19-20(10-13-24(21(19)25)15-16-6-7-16)23-11-8-18(9-12-23)17-4-2-1-3-5-17/h1-5,10,13,16,18H,6-9,11-12,15H2 |

InChIキー |

RVRHQHDKALSKLY-UHFFFAOYSA-N |

正規SMILES |

C1CC1CN2C=CC(=C(C2=O)C#N)N3CCC(CC3)C4=CC=CC=C4 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of JNJ-40068782 on the mGlu2 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties and mechanism of action of JNJ-40068782, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). The mGlu2 receptor, a G-protein coupled receptor, is a key target for the development of therapeutics for central nervous system disorders, including schizophrenia and anxiety. This compound enhances the receptor's response to the endogenous ligand, glutamate, offering a nuanced approach to modulating glutamatergic neurotransmission.

Core Mechanism of Action

This compound acts as a positive allosteric modulator of the mGlu2 receptor.[1][2] This means it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous agonist, glutamate, binds.[1][3] By binding to this allosteric site, this compound induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate.[1][4] This potentiation of glutamate signaling occurs without this compound directly activating the receptor on its own, although some agonist activity has been observed at higher concentrations.[5]

The primary downstream effect of mGlu2 receptor activation is the inhibition of adenylyl cyclase through its coupling with Gαi/o proteins.[6][7] This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling pathways.[6] Presynaptically, mGlu2 receptors act as autoreceptors to inhibit glutamate release, providing a negative feedback mechanism to regulate excitatory neurotransmission.[7]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Species/System | Value | Reference |

| KD ([3H]this compound binding) | Human recombinant mGlu2 (CHO cells) | ~10 nM | [1][8] |

| KD ([3H]this compound binding) | Rat brain receptors | ~10 nM | [1][8] |

| IC50 (vs. [3H]this compound) | Human mGlu2 (CHO cells) | 38 nM | [2] |

| EC50 (potentiation of glutamate in [35S]GTPγS binding) | Human recombinant mGlu2 | 143 nM | [1] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Endpoint | Value | Reference |

| Phencyclidine (PCP)-induced hyperlocomotion | Mice | Reversal of hyperlocomotion (ED50) | 5.7 mg/kg (s.c.) | [1][9] |

| Sleep-wake organization | Rat | Decrease in REM sleep (lowest active dose) | 3 mg/kg (p.o.) | [1][9] |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity (KD) of [3H]this compound to the mGlu2 receptor and the inhibitory potency (IC50) of unlabeled this compound.

Materials:

-

Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant mGlu2 receptors or rat brain tissue.

-

[3H]this compound (radioligand).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure (Saturation Binding):

-

Incubate a fixed amount of membrane protein with increasing concentrations of [3H]this compound.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.

-

Incubate at a specified temperature and time to reach equilibrium (e.g., 60 minutes at 30°C).

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the KD and Bmax (receptor density).[10][11]

Procedure (Competition Binding):

-

Incubate a fixed concentration of [3H]this compound and a fixed amount of membrane protein with increasing concentrations of unlabeled this compound.

-

Follow steps 3-6 from the saturation binding protocol.

-

Analyze the data to determine the IC50 value, which is the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand.[12]

[35S]GTPγS Functional Assay

Objective: To measure the functional activity of this compound as a positive allosteric modulator by quantifying G-protein activation.

Materials:

-

Membranes from cells expressing the mGlu2 receptor.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

Glutamate.

-

This compound.

-

GDP.

-

Assay buffer containing MgCl2.

Procedure:

-

Pre-incubate the membranes with this compound and a fixed, sub-maximal (e.g., EC20) concentration of glutamate.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate for a defined period to allow for G-protein activation and [35S]GTPγS binding.

-

Terminate the reaction by rapid filtration.

-

Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Data are analyzed to determine the EC50 of this compound for potentiating the glutamate response.[1] this compound produces a leftward and upward shift in the glutamate concentration-effect curve, indicating both an increase in potency and efficacy.[1]

In Vivo Phencyclidine (PCP)-Induced Hyperlocomotion Model

Objective: To assess the antipsychotic-like potential of this compound.

Animals:

-

Male mice.

Procedure:

-

Administer this compound or vehicle subcutaneously (s.c.).

-

After a pre-treatment period, administer PCP to induce hyperlocomotion.

-

Place the mice in activity monitoring chambers and record their locomotor activity for a specified duration.

-

Analyze the data to determine the dose of this compound that produces a 50% reversal of the PCP-induced hyperlocomotion (ED50).[1]

Visualizations: Signaling Pathways and Experimental Workflows

References

- 1. Pharmacological characterization of this compound, a new potent, selective, and systemically active positive allosteric modulator of the mGlu2 receptor and its radioligand [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mGlu2 Receptor Agonism, but Not Positive Allosteric Modulation, Elicits Rapid Tolerance towards Their Primary Efficacy on Sleep Measures in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. imrpress.com [imrpress.com]

- 8. Pharmacological characterization of this compound, a new potent, selective, and systemically active positive allosteric modulator of the mGlu2 receptor and its radioligand [3H]this compound -ORCA [orca.cardiff.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 12. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

JNJ-40068782: A Technical Overview of a Key Research Tool in Neuroscience

JNJ-40068782 has been identified primarily as a research tool in the field of neuroscience, specifically as a radiolabeled positive allosteric modulator (PAM) for the metabotropic glutamate (B1630785) receptor 2 (mGlu2). Its principal application lies in its use in radioligand binding assays to characterize the properties of other novel compounds targeting the mGlu2 receptor.

Role in Neuroscience Research

The metabotropic glutamate receptor 2, a G-protein coupled receptor, is a significant target in neuroscience research due to its role in modulating glutamatergic transmission. Dysregulation of this system has been implicated in various neuropsychiatric and neurological disorders, including schizophrenia and anxiety. Positive allosteric modulators of the mGlu2 receptor are of particular interest as they offer a more nuanced approach to receptor modulation compared to direct agonists, potentially leading to safer and more effective therapeutic agents.

This compound, in its tritiated form ([³H]this compound), serves as a critical tool for studying the interaction of new chemical entities with the allosteric binding site of the mGlu2 receptor. By competing with the binding of [³H]this compound, researchers can determine the affinity and potency of novel, unlabeled PAMs.

Mechanism of Action

As a positive allosteric modulator, this compound binds to a site on the mGlu2 receptor that is distinct from the orthosteric site where the endogenous ligand, glutamate, binds. This binding does not directly activate the receptor but rather enhances the receptor's response to glutamate. This modulatory role is crucial for maintaining the physiological patterns of receptor activation.

Experimental Applications

Detailed experimental protocols involving [³H]this compound have been described in the scientific literature for the characterization of other mGlu2 PAMs, such as JNJ-40411813.

A representative experimental workflow for a competition binding assay using [³H]this compound is outlined below. This assay is fundamental in determining the binding affinity (expressed as IC50 or Ki) of a test compound for the mGlu2 receptor allosteric site.

Quantitative Data

The primary quantitative data associated with this compound is its use in determining the binding affinities of other compounds. For instance, in studies characterizing JNJ-40411813, the displacement of [³H]this compound was used to determine the IC50 of JNJ-40411813.

| Compound | Assay Type | Cell Line | IC50 (nmol/L) |

| JNJ-40411813 | [³H]this compound Competition Binding | CHO cells expressing hmGlu2 | 68 ± 29 |

| Table 1: Example of quantitative data obtained using this compound in a competition binding assay.[1] |

The signaling pathway modulated by mGlu2 PAMs like this compound is depicted in the following diagram. Activation of the mGlu2 receptor, which is coupled to a Gi/o protein, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

It is important to note that this compound is not a clinical candidate and there is no information available regarding clinical trials for this compound. Its role is confined to preclinical research as a valuable pharmacological tool for the discovery and characterization of new drugs targeting the mGlu2 receptor.

References

JNJ-40068782: A Potent Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 2 (mGlu2)

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-40068782 is a potent, selective, and systemically active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). As a PAM, this compound does not activate the mGlu2 receptor directly but rather enhances the receptor's response to the endogenous agonist, glutamate. This mechanism of action offers a promising therapeutic strategy for central nervous system (CNS) disorders characterized by glutamatergic dysregulation, such as schizophrenia and anxiety. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its in vitro and in vivo activity, mechanism of action, and detailed experimental protocols for its characterization. While this compound has been a valuable tool in preclinical research, public records of its advancement into clinical trials have not been identified. However, the broader class of mGlu2 PAMs continues to be an area of active clinical investigation.

Introduction

The metabotropic glutamate receptor 2 (mGlu2) is a class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability. Primarily located presynaptically, mGlu2 receptors act as autoreceptors to negatively regulate glutamate release.[1][2] Activation of mGlu2 receptors is considered a promising therapeutic approach for CNS disorders like schizophrenia and anxiety.[3]

Positive allosteric modulators (PAMs) of mGlu2 offer a nuanced approach to receptor modulation compared to orthosteric agonists. By binding to a topographically distinct site on the receptor, PAMs potentiate the effects of endogenous glutamate, thereby preserving the temporal and spatial dynamics of natural signaling. This compound has emerged as a key research compound in this class, demonstrating high potency and selectivity for the mGlu2 receptor.[3][4]

Mechanism of Action: Signaling Pathway

This compound functions by binding to an allosteric site on the mGlu2 receptor, which is coupled to the Gαi/o subunit of the heterotrimeric G-protein complex. This binding event enhances the affinity and/or efficacy of glutamate for its orthosteric binding site. Upon glutamate binding, the activated mGlu2 receptor promotes the exchange of GDP for GTP on the Gαi/o subunit. The dissociated Gαi/o-GTP complex then inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate downstream effectors, such as ion channels. This signaling cascade ultimately results in a reduction of presynaptic glutamate release, thereby dampening excessive neuronal excitation.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Assay | Species/Cell Line | Value | Reference |

| EC50 | [35S]GTPγS Binding | Human mGlu2 (CHO cells) | 143 nM (at EC20 glutamate) | [3] |

| KD | [3H]this compound Binding | Human mGlu2 (CHO cells) | ~10 nM | [3] |

| KD | [3H]this compound Binding | Rat Brain | ~10 nM | [3] |

| IC50 | [3H]this compound Displacement by JNJ-40411813 | Human mGlu2 (CHO cells) | 68 ± 29 nM | [5] |

Table 2: In Vivo Activity of this compound

| Model | Species | Endpoint | ED50 / Lowest Active Dose | Reference |

| PCP-induced Hyperlocomotion | Mouse | Reversal of hyperlocomotion | 5.7 mg/kg (s.c.) | [3][4] |

| Sleep-Wake Organization | Rat | Decrease in REM sleep | 3 mg/kg (p.o.) | [3][4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation.

Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, add the following components in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4).

-

Guanosine diphosphate (B83284) (GDP) to a final concentration of 10 µM.

-

A fixed, sub-maximal concentration of glutamate (e.g., EC20).

-

Serial dilutions of this compound or vehicle.

-

The prepared cell membranes (5-20 µg of protein per well).

-

-

Initiate the binding reaction by adding [35S]GTPγS to a final concentration of 0.1-0.5 nM.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all measurements.

-

Plot the specific binding as a function of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the EC50 value.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity (KD) of a radiolabeled ligand or the inhibitory constant (Ki) of an unlabeled competitor.

Protocol for [3H]this compound Saturation Binding:

-

Membrane Preparation: Prepare cell membranes from CHO cells expressing the human mGlu2 receptor as described in section 4.1.

-

Assay Procedure:

-

In a 96-well plate, add the following:

-

Assay buffer.

-

Increasing concentrations of [3H]this compound.

-

For non-specific binding determination, add a high concentration of an unlabeled mGlu2 PAM (e.g., 10 µM this compound) to a parallel set of wells.

-

The prepared cell membranes.

-

-

Incubate to allow binding to reach equilibrium.

-

-

Termination and Detection: As described in section 4.1.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Plot specific binding versus the concentration of [3H]this compound and fit the data to a one-site binding hyperbola to determine the KD and Bmax.

-

PCP-Induced Hyperlocomotion in Mice

This in vivo model is used to assess the antipsychotic-like potential of a compound.

Protocol:

-

Animals: Use male C57BL/6 mice. Allow them to acclimate to the housing facility for at least one week before the experiment.

-

Apparatus: Use open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

-

Procedure:

-

Habituate the mice to the open-field arenas for a set period (e.g., 30-60 minutes) on the day before the experiment.

-

On the test day, administer this compound (e.g., via subcutaneous injection) or vehicle at various doses.

-

After a predetermined pretreatment time (e.g., 30-60 minutes), administer phencyclidine (PCP) (e.g., 3-10 mg/kg, subcutaneous) or saline.

-

Immediately place the mice in the open-field arenas and record locomotor activity (e.g., distance traveled) for a specified duration (e.g., 60-120 minutes).

-

-

Data Analysis:

-

Analyze the locomotor activity data in time bins.

-

Compare the total locomotor activity of the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Calculate the ED50 for the reversal of PCP-induced hyperlocomotion by this compound.

-

Clinical Development Context

A thorough search of public clinical trial registries (e.g., ClinicalTrials.gov) did not yield any records for clinical studies specifically investigating this compound. However, the therapeutic potential of mGlu2 PAMs is being explored in clinical trials with other compounds. For instance, ADX71149 (JNJ-40411813) has been investigated for the treatment of schizophrenia and epilepsy.[4] Another mGlu2 PAM, AZD8529, has been studied for its effects on cognitive deficits in neuropsychiatric disorders.[4] The outcomes of these trials will be informative for the future development of this class of modulators.

Conclusion

This compound is a well-characterized positive allosteric modulator of the mGlu2 receptor with demonstrated potency and selectivity in preclinical models. Its ability to enhance endogenous glutamatergic signaling provides a refined approach to modulating an overactive glutamate system, which is implicated in several CNS disorders. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of neuropharmacology and drug discovery. While the clinical development path for this compound remains unclear, the ongoing investigation of other mGlu2 PAMs in clinical trials underscores the continued interest in this therapeutic strategy.

References

- 1. Progress in the developement of positive allosteric modulators of the metabotropic glutamate receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progress in the Developement of Positive Allosteric Modulators of...: Ingenta Connect [ingentaconnect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. What mGluR2 modulators are in clinical trials currently? [synapse.patsnap.com]

- 5. Is there a path forward for mGlu(2) positive allosteric modulators for the treatment of schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of JNJ-40068782: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-40068782 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). As a key research tool, it has been instrumental in elucidating the therapeutic potential of mGlu2 modulation for central nervous system disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, intended for researchers and professionals in drug development. It includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The metabotropic glutamate receptor 2 (mGlu2), a class C G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for neurological and psychiatric disorders, including schizophrenia and anxiety. Unlike orthosteric agonists that directly activate the receptor, positive allosteric modulators (PAMs) bind to a distinct site, enhancing the receptor's response to the endogenous ligand, glutamate. This mechanism offers the potential for a more nuanced and physiological modulation of receptor activity. This compound, a potent mGlu2 PAM, and its radiolabeled counterpart, [³H]this compound, have been pivotal in the preclinical validation of this therapeutic strategy.

Discovery and Rationale

The development of this compound was driven by the need for selective tools to probe the function of the mGlu2 receptor. The rationale was to identify a small molecule that could potentiate the effect of endogenous glutamate, thereby offering a potential therapeutic advantage over direct receptor agonists. The discovery process likely involved high-throughput screening of chemical libraries followed by medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties. The benzothiazole (B30560) scaffold is a common motif in biologically active compounds, and its incorporation in this compound suggests a focused drug discovery effort around this chemical class.

Synthesis of this compound

While a specific, publicly available, step-by-step synthesis protocol for this compound is not detailed in the literature, a plausible synthetic route can be proposed based on established methods for the synthesis of 2-amino-N-acylbenzothiazoles. The proposed synthesis is a multi-step process illustrated below.

Caption: Proposed synthetic workflow for this compound.

Proposed Experimental Protocol for Synthesis

Step 1: Synthesis of 2-Amino-4-methoxy-7-(morpholin-4-yl)-1,3-benzothiazole A substituted 2-aminothiophenol is reacted with a cyclizing agent such as cyanogen bromide in a suitable solvent (e.g., ethanol (B145695) or isopropanol). The reaction mixture is typically heated under reflux for several hours. Upon cooling, the product precipitates and can be collected by filtration, washed, and dried.

Step 2: Synthesis of 2-Chloro-N-(4-methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-yl)acetamide The 2-aminobenzothiazole (B30445) intermediate is dissolved in an aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) and cooled in an ice bath. 2-Chloroacetyl chloride is added dropwise in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to scavenge the HCl byproduct. The reaction is stirred at room temperature until completion (monitored by TLC). The product is then isolated by extraction and purified by column chromatography.

Step 3: Synthesis of this compound The chloroacetamide intermediate is dissolved in a suitable solvent (e.g., ethanol or methanol) in a sealed reaction vessel. A solution of ammonia in the same solvent is added, and the mixture is heated. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield this compound.

Pharmacological Characterization

This compound has been extensively characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and functional activity as an mGlu2 PAM.

In Vitro Studies

The binding of [³H]this compound to human recombinant mGlu2 receptors expressed in Chinese hamster ovary (CHO) cells and to rat brain receptors is saturable.

| Parameter | Value | Cell/Tissue Type |

| KD | ~10 nM | Human recombinant mGlu2 in CHO cells |

| KD | ~10 nM | Rat brain receptors |

| Table 1: Binding Affinity of [³H]this compound |

In a [³⁵S]GTPγS binding assay, this compound demonstrated potent positive allosteric modulation of the mGlu2 receptor.

| Parameter | Value | Assay Condition |

| EC50 | 143 nM | Potentiation of an EC20 concentration of glutamate |

| Table 2: Functional Potency of this compound |

In Vivo Studies

In vivo studies in rodents have demonstrated the systemic activity of this compound.

| Study | Species | Effect | Lowest Active Dose / ED50 |

| Sleep-Wake Organization | Rat | Decreased REM sleep | 3 mg/kg p.o. |

| Phencyclidine-induced Hyperlocomotion | Mouse | Reversal of hyperlocomotion | ED50 of 5.7 mg/kg s.c. |

| Table 3: In Vivo Activity of this compound |

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator of the mGlu2 receptor. It binds to an allosteric site on the receptor, distinct from the orthosteric binding site for glutamate. This binding event induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances the efficacy of glutamate-mediated signaling.

mGlu2 receptors are coupled to the Gαi/o family of G proteins. Upon activation by glutamate, and potentiation by this compound, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). Additionally, mGlu2 receptor activation can influence other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

Caption: mGlu2 receptor signaling pathway modulated by this compound.

Experimental Protocols

Radioligand Binding Assay

This protocol describes the determination of the binding affinity of [³H]this compound.

Caption: Workflow for radioligand binding assay.

-

Membrane Preparation: Membranes from CHO cells stably expressing the human mGlu2 receptor are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

-

Incubation: Membranes are incubated with varying concentrations of [³H]this compound in the absence (total binding) or presence (non-specific binding) of an excess of unlabeled this compound.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Filters are washed with ice-cold assay buffer.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The dissociation constant (KD) and maximum number of binding sites (Bmax) are determined by non-linear regression analysis of the saturation binding data.

[³⁵S]GTPγS Functional Assay

This protocol measures the functional activity of this compound as a PAM.

Caption: Workflow for [³⁵S]GTPγS functional assay.

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Buffer: A buffer containing MgCl₂ and NaCl is used.

-

Incubation: Membranes are incubated with [³⁵S]GTPγS, GDP, a fixed EC₂₀ concentration of glutamate, and varying concentrations of this compound.

-

Filtration and Washing: As described for the radioligand binding assay.

-

Quantification: The amount of bound [³⁵S]GTPγS is determined by liquid scintillation counting.

-

Data Analysis: The concentration-response data for this compound are plotted and fitted to a sigmoidal dose-response curve to determine the EC₅₀ value.

Conclusion

This compound is a valuable pharmacological tool for the study of the mGlu2 receptor. Its high potency and selectivity as a positive allosteric modulator have enabled significant advances in our understanding of the therapeutic potential of targeting this receptor. This technical guide provides a consolidated resource for researchers, summarizing its discovery, synthesis, and detailed pharmacological properties, which will be of benefit to those working in the fields of neuroscience and drug discovery. The provided protocols and data serve as a foundation for the design and interpretation of future studies aimed at developing novel therapeutics for central nervous system disorders.

[3H]JNJ-40068782: A Technical Guide to its Use as a Radioligand for the Metabotropic Glutamate Receptor 2 (mGlu2)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the utilization of [3H]JNJ-40068782 as a radioligand for the metabotropic glutamate (B1630785) receptor 2 (mGlu2). This compound is a potent, selective, and systemically active positive allosteric modulator (PAM) of the mGlu2 receptor.[1][2] Its tritiated form, [3H]this compound, serves as a valuable tool for characterizing the allosteric binding site of the mGlu2 receptor and for screening novel mGlu2 modulators.

Core Concepts

The mGlu2 receptor, a class C G-protein coupled receptor (GPCR), plays a crucial role in modulating glutamatergic neurotransmission.[3][4] Unlike orthosteric ligands that bind to the glutamate binding site, this compound binds to an allosteric site on the receptor. This binding potentiates the receptor's response to the endogenous ligand, glutamate. As a PAM, this compound enhances the affinity and/or efficacy of glutamate, leading to a more pronounced downstream signaling cascade.[1][2]

The mGlu2 receptor is coupled to inhibitory G-proteins (Gi/o).[2][3][5] Upon activation, this signaling pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][5] This mechanism is fundamental to the receptor's role in regulating neuronal excitability.

Quantitative Data

The binding characteristics of [3H]this compound have been determined in various systems. The following tables summarize the key quantitative data for this radioligand.

| Parameter | Value | Species/System | Reference |

| Kd | ~10 nM | Human recombinant mGlu2 receptors in CHO cells | [1][2] |

| Kd | ~10 nM | Rat brain receptors | [1][2] |

Table 1: Dissociation Constant (Kd) of [3H]this compound

| Parameter | Value | Species/System | Reference |

| EC50 | 143 nM | Human recombinant mGlu2 receptors (in the presence of an EC20 concentration of glutamate) | [1][2] |

| IC50 | 38 nM | Human recombinant mGlu2 receptors | [5] |

Table 2: Functional Potency of this compound

Experimental Protocols

Detailed methodologies are crucial for the successful application of [3H]this compound in research. The following sections provide comprehensive protocols for key experiments.

Protocol 1: [3H]this compound Radioligand Binding Assay

This protocol outlines the procedure for a saturation binding experiment to determine the Kd and Bmax of [3H]this compound.

1. Membrane Preparation:

-

Homogenize tissue (e.g., rat cortex) or cells expressing the mGlu2 receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

-

Resuspend the final pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).

2. Binding Assay:

-

In a 96-well plate, combine the following in a final volume of 250 µL:

- 50-100 µg of membrane protein.

- A range of concentrations of [3H]this compound (e.g., 0.1 to 50 nM).

- For the determination of non-specific binding, include a high concentration of unlabeled this compound (e.g., 10 µM) in a parallel set of tubes.

- Assay buffer to reach the final volume.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

3. Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through GF/B or GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Plot the specific binding data against the concentration of [3H]this compound.

-

Analyze the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.

Protocol 2: [35S]GTPγS Functional Assay

This assay measures the activation of G-proteins upon stimulation of the mGlu2 receptor and is used to determine the functional potency of mGlu2 modulators.

1. Reagents:

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

GDP: 10 µM final concentration.

-

[35S]GTPγS: ~0.1 nM final concentration.

-

Glutamate: EC20 concentration (empirically determined).

-

This compound or other test compounds.

2. Assay Procedure:

-

In a 96-well plate, add the following in order:

- Assay buffer.

- GDP.

- Varying concentrations of this compound.

- Glutamate (at its EC20 concentration).

- 5-20 µg of mGlu2-expressing cell membranes.

-

Pre-incubate the plate at 30°C for 15-30 minutes.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate at 30°C for 60 minutes with gentle agitation.

3. Termination and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the filter-bound radioactivity using a scintillation counter.

4. Data Analysis:

-

Determine the specific binding of [35S]GTPγS.

-

Plot the stimulated binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Visualizations

The following diagrams illustrate the mGlu2 signaling pathway and a typical experimental workflow for radioligand binding.

Caption: mGlu2 receptor signaling pathway.

Caption: Radioligand binding experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamate Receptors (G Protein Family) [sigmaaldrich.com]

- 4. Identification of the Candidate mGlu2 Allosteric Modulator THRX-195518 through In Silico Method and Evaluation of Its Neuroprotective Potential against Glutamate-Induced Neurotoxicity in SH-SY5Y Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-40068782: A Technical Guide for Studying Glutamate Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JNJ-40068782, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). This document details its mechanism of action, key quantitative data, experimental protocols for its characterization, and its application in studying glutamate signaling pathways.

Introduction

This compound is a valuable research tool for investigating the role of the mGlu2 receptor in various physiological and pathological processes. As a PAM, it does not activate the receptor directly but enhances the affinity and/or efficacy of the endogenous ligand, glutamate. This mode of action offers a more nuanced approach to modulating receptor activity compared to orthosteric agonists, preserving the temporal and spatial dynamics of natural glutamatergic transmission. The mGlu2 receptor, a Gi/o-coupled receptor, is a key regulator of synaptic transmission and neuronal excitability, making it a promising therapeutic target for neurological and psychiatric disorders.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

In Vitro Activity of this compound

| Parameter | Value | Assay System | Reference |

| IC50 | 38 nM | Radioligand binding assay | [1] |

| EC50 (Potentiation) | 143 nM | [35S]GTPγS binding assay with an EC20 concentration of glutamate | [2] |

In Vivo Efficacy of this compound

| Model | Parameter | Value | Species | Reference |

| PCP-Induced Hyperlocomotion | ED50 | 5.7 mg/kg (s.c.) | Mouse | [2] |

Mechanism of Action

This compound binds to an allosteric site on the mGlu2 receptor, which is topographically distinct from the orthosteric binding site for glutamate. This binding event induces a conformational change in the receptor that enhances its response to glutamate. As a Gi/o-coupled receptor, the potentiation of mGlu2 activation by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of the mGlu2 receptor and a typical experimental workflow for characterizing a PAM like this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information gathered from publications characterizing this compound and similar compounds.

Radioligand Binding Assay (for determining IC50)

Objective: To determine the affinity of this compound for the mGlu2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells stably expressing the human mGlu2 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]this compound or another suitable mGlu2 PAM radioligand.

-

This compound (unlabeled).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled mGlu2 PAM).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare a dilution series of unlabeled this compound in binding buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the various concentrations of unlabeled this compound.

-

For total binding wells, add only membranes and radioligand.

-

For non-specific binding wells, add membranes, radioligand, and a saturating concentration of a non-radiolabeled competitor.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

[35S]GTPγS Functional Assay (for determining EC50)

Objective: To measure the functional potency of this compound as a PAM by quantifying its ability to potentiate glutamate-stimulated G-protein activation.

Materials:

-

Cell membranes from cells expressing the mGlu2 receptor.

-

[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

-

This compound.

-

Glutamate (at a fixed, sub-maximal concentration, e.g., EC20).

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare a dilution series of this compound in assay buffer.

-

In a 96-well plate, add the cell membranes, GDP, and the various concentrations of this compound.

-

Add glutamate at a fixed EC20 concentration to all wells except the basal control.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction, filter, and wash as described in the radioligand binding assay protocol.

-

Count the radioactivity on the filters.

-

Plot the [35S]GTPγS binding (as a percentage of the maximal response to a saturating concentration of glutamate) against the logarithm of the this compound concentration and fit the data to determine the EC50 value for potentiation.

Forskolin-Stimulated cAMP Accumulation Assay

Objective: To confirm the Gi/o coupling of the mGlu2 receptor by measuring the inhibition of forskolin-stimulated cAMP production in the presence of this compound and glutamate.

Materials:

-

Whole cells expressing the mGlu2 receptor.

-

This compound.

-

Glutamate.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and plates.

Procedure:

-

Plate the cells in a suitable multi-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

-

Add varying concentrations of this compound along with a fixed concentration of glutamate.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Plot the cAMP levels against the logarithm of the this compound concentration to determine the extent of inhibition of forskolin-stimulated cAMP accumulation.

PCP-Induced Hyperlocomotion in Mice (for determining ED50)

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of schizophrenia-like symptoms.

Materials:

-

Male mice (e.g., Swiss Webster).

-

This compound.

-

Phencyclidine (PCP).

-

Vehicle for drug administration (e.g., saline, DMSO/saline mixture).

-

Open-field activity chambers equipped with infrared beams to automatically track locomotor activity.

Procedure:

-

Habituate the mice to the activity chambers for a set period (e.g., 30-60 minutes).

-

Administer this compound or vehicle via the desired route (e.g., subcutaneous, s.c.).

-

After a pre-treatment period (e.g., 30 minutes), administer PCP (e.g., 3 mg/kg) or vehicle to the mice.[3]

-

Immediately place the mice back into the activity chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-90 minutes).

-

Analyze the data to determine the effect of different doses of this compound on the hyperlocomotion induced by PCP.

-

Plot the percentage inhibition of the PCP effect against the dose of this compound to calculate the ED50 value.

Conclusion

This compound is a well-characterized and potent mGlu2 PAM that serves as an invaluable tool for researchers in the field of neuroscience and drug discovery. Its selectivity and allosteric mechanism of action allow for the precise investigation of the role of the mGlu2 receptor in health and disease. The data and protocols presented in this guide provide a solid foundation for the effective utilization of this compound in studying the complexities of glutamate signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological characterization of this compound, a new potent, selective, and systemically active positive allosteric modulator of the mGlu2 receptor and its radioligand [3H]this compound -ORCA [orca.cardiff.ac.uk]

- 3. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of JNJ-40068782: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-40068782 is a potent, selective, and systemically active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). As a member of the Class C G-protein coupled receptors (GPCRs), the mGlu2 receptor plays a crucial role in regulating synaptic transmission and neuronal excitability. Its modulation is a promising therapeutic strategy for central nervous system (CNS) disorders characterized by excessive glutamatergic signaling, such as schizophrenia. This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its binding and functional characteristics, the experimental protocols used for its evaluation, and its effects in preclinical models.

Mechanism of Action

This compound functions as a positive allosteric modulator of the mGlu2 receptor. Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, PAMs bind to a distinct allosteric site. This binding event does not typically activate the receptor on its own but rather potentiates the receptor's response to the endogenous ligand, glutamate. This modulation results in a leftward and/or upward shift in the glutamate concentration-response curve, enhancing the receptor's signaling cascade. The primary downstream effect of mGlu2 receptor activation is the inhibition of adenylyl cyclase through its coupling to Gαi/o proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Assay System | Reference |

| EC50 | 143 nM | [35S]GTPγS binding (potentiation of EC20 glutamate) | |

| IC50 | 38 nM | Not specified in provided abstracts | |

| KD ([3H]this compound) | ~10 nM | Radioligand binding (human recombinant mGlu2 in CHO cells and rat brain) |

Table 2: In Vivo Pharmacology of this compound

| Parameter | Value | Species | Model | Reference |

| ED50 | 5.7 mg/kg s.c. | Mouse | Phencyclidine-induced hyperlocomotion | |

| Lowest Active Dose | 3 mg/kg p.o. | Rat | Sleep-wake organization (REM sleep decrease) |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation.

Objective: To determine the potency and efficacy of this compound as a positive allosteric modulator of the mGlu2 receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor.

-

Assay Buffer: A suitable buffer containing HEPES, NaCl, MgCl2, and GDP is used.

-

Incubation: Membranes are incubated with varying concentrations of this compound in the presence of a fixed, sub-maximal (EC20) concentration of glutamate.

-

Reaction Initiation: The binding reaction is initiated by the addition of [35S]GTPγS.

-

Termination: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The amount of [35S]GTPγS bound to the filters is quantified using a scintillation counter.

-

Data Analysis: Data are analyzed to determine the EC50 value of this compound for potentiating the glutamate response.

Caption: this compound Signaling Pathway

Radioligand Binding Assay

This assay is used to determine the binding affinity (KD) of the radiolabeled form of this compound, [3H]this compound, to the mGlu2 receptor.

Objective: To characterize the binding of [3H]this compound to human and rat mGlu2 receptors.

General Protocol:

-

Membrane Preparation: Membranes are prepared from CHO cells expressing the human mGlu2 receptor or from rat brain tissue (e.g., cortex and hippocampus).

-

Incubation: Membranes are incubated with increasing concentrations of [3H]this compound.

-

Determination of Non-Specific Binding: Parallel incubations are performed in the presence of a high concentration of a non-labeled competing ligand to determine non-specific binding.

-

Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium.

-

Termination and Separation: The reaction is terminated by rapid filtration, and unbound radioligand is washed away.

-

Quantification: Radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. Saturation binding data are then analyzed using non-linear regression to determine the KD and Bmax (receptor density).

Caption: Radioligand Binding Assay Workflow

Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This in vivo model is used to assess the potential antipsychotic-like activity of a compound.

Objective: To evaluate the ability of this compound to reverse hyperlocomotion induced by the NMDA receptor antagonist, phencyclidine.

General Protocol:

-

Animals: Male mice are used for the study.

-

Habituation: Animals are habituated to the testing environment (e.g., open-field arenas) prior to the experiment.

-

Drug Administration: this compound is administered subcutaneously (s.c.) at various doses. A vehicle control group is also included.

-

PCP Challenge: After a pre-treatment period, mice are challenged with a dose of PCP known to induce a robust hyperlocomotor response.

-

Locomotor Activity Measurement: Immediately following the PCP injection, locomotor activity is recorded for a specified duration using automated activity monitoring systems. Key parameters measured include distance traveled, rearing frequency, and stereotypic movements.

-

Data Analysis: The effects of this compound on PCP-induced hyperlocomotion are analyzed and the ED50 is calculated.

Caption: PCP-Induced Hyperlocomotion Workflow

Selectivity Profile

While a comprehensive selectivity panel for this compound against a wide range of receptors is not available in the provided information, its high selectivity for the mGlu2 receptor is a key feature. Studies have shown that this compound does not affect the binding of the orthosteric mGlu2/3 antagonist [3H]LY-341495, indicating it does not bind to the orthosteric site. Furthermore, the ability of structurally unrelated mGlu2 PAMs to displace [3H]this compound suggests a common allosteric binding site among these modulators.

Conclusion

This compound is a well-characterized positive allosteric modulator of the mGlu2 receptor with demonstrated potency and in vivo efficacy in preclinical models relevant to CNS disorders. Its selective modulation of the mGlu2 receptor, without direct agonist activity, presents a nuanced approach to enhancing glutamatergic signaling. The data and protocols summarized herein provide a solid foundation for further research into the therapeutic potential of this compound and the broader class of mGlu2 PAMs. Further studies to fully elucidate its selectivity profile and detailed mechanism of action will be crucial in advancing its development.

JNJ-40068782: A Deep Dive into its High Selectivity for the mGlu2 Receptor

For Researchers, Scientists, and Drug Development Professionals

JNJ-40068782 is a potent and systemically active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). Its high selectivity for mGlu2 over other mGlu receptor subtypes makes it a valuable tool for studying the physiological roles of this receptor and a promising starting point for the development of therapeutics targeting central nervous system disorders. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.

Quantitative Selectivity Profile

This compound demonstrates remarkable selectivity for the human mGlu2 receptor. The following table summarizes its activity across the mGlu receptor family.

| Receptor Subtype | Mode of Action | Potency / Affinity | Fold Selectivity vs. mGlu2 |

| mGlu2 | Positive Allosteric Modulator (PAM) | EC50 = 143 nM [1] Kd = ~10 nM [1] | - |

| mGlu3 | PAM | EC50 > 150-fold higher than mGlu2 EC50 | >150 |

| mGlu1 | Agonist/Antagonist/PAM | No reported activity | Not Applicable |

| mGlu4 | Agonist/Antagonist/PAM | No reported activity | Not Applicable |

| mGlu5 | Agonist/Antagonist/PAM | No reported activity | Not Applicable |

| mGlu6 | Agonist/Antagonist/PAM | No reported activity | Not Applicable |

| mGlu7 | Agonist/Antagonist/PAM | No reported activity | Not Applicable |

| mGlu8 | Agonist/Antagonist/PAM | No reported activity | Not Applicable |

Note: Data for mGlu1, and mGlu4-8 are not explicitly available in the reviewed literature but are reported to have no significant agonist, antagonist, or PAM activity.

Experimental Protocols

The selectivity of this compound was likely determined using a panel of functional and binding assays. Based on standard practices and methodologies reported for similar compounds, the following protocols are representative of the techniques used.

Cell Culture and Transfection

-

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used for their robust growth and high transfection efficiency.

-

Receptor Expression: Cells are transiently or stably transfected with plasmids encoding the full-length human or rat mGlu receptor subtypes (mGlu1-8). Successful expression is typically confirmed by immunocytochemistry or western blotting.

Functional Assays (Potentiation of Glutamate Response)

-

Principle: These assays measure the ability of this compound to enhance the response of mGlu receptors to their endogenous ligand, glutamate.

-

Methodology (Calcium Mobilization Assay for Gq-coupled mGluRs - mGlu1, mGlu5):

-

Transfected cells are plated in 96- or 384-well microplates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A sub-maximal concentration of glutamate (EC20) is added in the presence of varying concentrations of this compound.

-

Changes in intracellular calcium levels are measured using a fluorescence plate reader.

-

Data are analyzed to determine the EC50 of this compound for potentiation.

-

-

Methodology ([35S]GTPγS Binding Assay for Gi/o-coupled mGluRs - mGlu2, mGlu3, mGlu4, mGlu6, mGlu7, mGlu8):

-

Cell membranes expressing the receptor of interest are prepared.

-

Membranes are incubated with a fixed, sub-maximal concentration of glutamate (EC20), varying concentrations of this compound, and [35S]GTPγS.

-

The binding of [35S]GTPγS to G-proteins, as a measure of receptor activation, is quantified by scintillation counting.

-

EC50 values for potentiation are calculated from concentration-response curves.

-

Radioligand Binding Assays

-

Principle: These assays determine the affinity of this compound for the mGlu2 receptor.

-

Methodology:

-

Membranes from cells expressing the mGlu2 receptor are incubated with a radiolabeled form of this compound ([3H]this compound).

-

Non-specific binding is determined in the presence of a high concentration of unlabeled this compound.

-

The amount of bound radioligand is measured by scintillation counting.

-

Saturation binding experiments are performed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Competition binding assays with known mGlu2 ligands can also be performed to confirm the binding site.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mGlu2 receptor signaling pathway and a typical experimental workflow for determining the selectivity of a compound like this compound.

Caption: mGlu2 Receptor Signaling Pathway.

References

In vitro characterization of JNJ-40068782

An In-Depth Technical Guide on the In Vitro Characterization of JNJ-40068782

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro pharmacological properties of this compound, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). The data and protocols presented herein are collated from key scientific literature to support further research and development efforts.

Core Compound Profile

This compound, with the chemical name 3-cyano-1-cyclopropylmethyl-4-(4-phenyl-piperidin-1-yl)-pyridine-2(1H)-one, is a systemically active small molecule that enhances the affinity and/or efficacy of the endogenous ligand, glutamate, at the mGlu2 receptor.[1] Such modulators are of significant interest for the therapeutic treatment of central nervous system disorders, including schizophrenia, where disturbed glutamatergic signaling is implicated.[1][2]

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters of this compound.

Table 1: Binding Affinity of this compound

| Parameter | Receptor | Cell Line/Tissue | Radioligand | Value (nM) | Reference |

| KD | Human mGlu2 | CHO cells | [3H]this compound | ~10 | [1][2] |

| KD | Rat brain receptors | - | [3H]this compound | ~10 | [1][2] |

| IC50 | mGlu2 | - | - | 38 | [3] |

Table 2: Functional Potency of this compound

| Parameter | Assay | Receptor | Cell Line | Glutamate Concentration | Value (nM) | Reference |

| EC50 | [35S]GTPγS Binding | Human mGlu2 | CHO cells | EC20 equivalent | 143 | [1][2] |

Signaling Pathway

This compound acts as a positive allosteric modulator of the mGlu2 receptor, a class C G-protein coupled receptor (GPCR). Upon binding of the endogenous agonist glutamate to the orthosteric site, the mGlu2 receptor undergoes a conformational change, leading to the activation of intracellular G-proteins. As a PAM, this compound binds to a distinct allosteric site on the receptor, enhancing the signal transduction initiated by glutamate. This potentiation results in a leftward and upward shift in the glutamate concentration-response curve.[1][2] this compound does not directly compete with orthosteric antagonists for binding.[1][2]

Caption: mGlu2 receptor signaling pathway with allosteric modulation by JNJ-400687-82.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (KD) of [3H]this compound to the mGlu2 receptor.

Materials:

-

Membrane preparations from CHO cells stably expressing the human mGlu2 receptor or from rat brain tissue.

-

[3H]this compound (radioligand).

-

Unlabeled this compound or other competing ligands.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well plates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Protocol:

-

Saturation Binding:

-

To determine KD and Bmax, incubate a fixed amount of membrane protein with increasing concentrations of [3H]this compound.

-

For each concentration, prepare parallel incubations with an excess of unlabeled this compound to determine non-specific binding.

-

Incubate at room temperature for a predetermined time to reach equilibrium.

-

-

Competition Binding:

-

To determine the IC50 of a test compound, incubate a fixed concentration of [3H]this compound and a fixed amount of membrane protein with a range of concentrations of the unlabeled test compound.

-

-

Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding against the concentration of [3H]this compound and fit the data using non-linear regression to a one-site binding model to determine KD and Bmax.

-

For competition binding, plot the percentage of specific binding against the log concentration of the competing ligand and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

-

Caption: Experimental workflow for a competitive radioligand binding assay.

[35S]GTPγS Binding Assay

Objective: To assess the functional activity of this compound as a PAM at the mGlu2 receptor by measuring G-protein activation.

Materials:

-

Membrane preparations from CHO cells stably expressing the human mGlu2 receptor.

-

[35S]GTPγS (non-hydrolyzable GTP analog).

-

Guanosine diphosphate (B83284) (GDP).

-

Glutamate.

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Protocol:

-

Assay Setup:

-

In a 96-well plate, add membrane preparations, GDP, and [35S]GTPγS to the assay buffer.

-

-

Compound Addition:

-

Add a fixed, sub-maximal (e.g., EC20) concentration of glutamate.

-

Add varying concentrations of this compound to the wells.

-

Include control wells with no glutamate, glutamate alone, and this compound alone.

-

-

Incubation:

-

Incubate the plates at 30°C for a defined period to allow for G-protein activation and [35S]GTPγS binding.

-

-

Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

-

Quantification:

-

Measure the amount of bound [35S]GTPγS on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the [35S]GTPγS binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 for the potentiation of the glutamate response.

-

Caption: Experimental workflow for a [35S]GTPγS functional assay.

Selectivity Profile

This compound demonstrates selectivity for the mGlu2 receptor. In vitro studies have shown that it does not affect the binding of the orthosteric antagonist [3H]LY-341495, indicating that it does not bind to the orthosteric agonist/antagonist binding site.[2] Further characterization against a broader panel of receptors and enzymes would be necessary to establish a comprehensive selectivity profile.

Conclusion

This compound is a potent and selective positive allosteric modulator of the mGlu2 receptor, as demonstrated by its low nanomolar affinity and functional potentiation of the glutamate response in vitro. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to design subsequent in vitro and in vivo studies.

References

- 1. Pharmacological characterization of this compound, a new potent, selective, and systemically active positive allosteric modulator of the mGlu2 receptor and its radioligand [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

JNJ-40068782: A Potent mGlu2 Positive Allosteric Modulator and its Potential Therapeutic Relevance in Schizophrenia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-40068782 is a highly potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). While direct clinical investigation of this compound for schizophrenia has not been the primary focus of published research, its significant role as a pharmacological tool has been instrumental in the characterization of other mGlu2 PAMs with therapeutic potential, most notably JNJ-40411813 (ADX71149). This technical guide will delineate the pharmacological profile of this compound, its application in preclinical research, and, by extension, the therapeutic rationale for targeting the mGlu2 receptor in schizophrenia, drawing upon data from the closely related compound JNJ-40411813. The modulation of glutamatergic neurotransmission via mGlu2 agonism presents a promising alternative to traditional antipsychotic mechanisms, with the potential to address not only the positive symptoms of schizophrenia but also the challenging negative and cognitive domains.

Introduction to mGlu2 Receptors and their Role in Schizophrenia

The glutamate hypothesis of schizophrenia posits that a dysfunction in glutamatergic neurotransmission, particularly involving the N-methyl-D-aspartate (NMDA) receptor, contributes to the pathophysiology of the disorder.[1] Metabotropic glutamate receptors, a family of G protein-coupled receptors, play a crucial role in modulating synaptic plasticity and neuronal excitability. The mGlu2 receptor, a member of the Group II mGlu receptors, is predominantly located presynaptically on glutamatergic neurons, where its activation leads to an inhibition of glutamate release.[2] By acting as a presynaptic autoreceptor, mGlu2 activation can dampen excessive glutamatergic activity, a state implicated in the symptomatology of schizophrenia.[3] Positive allosteric modulators of mGlu2 offer a nuanced approach to receptor modulation, enhancing the receptor's response to the endogenous ligand glutamate, rather than directly activating it. This mechanism may offer a more physiological and potentially better-tolerated therapeutic strategy compared to orthosteric agonists.[2]

Pharmacological Profile of this compound

This compound has been identified as a potent positive allosteric modulator of the mGlu2 receptor.[4] Its primary utility in published research has been as a high-affinity radioligand, [3H]this compound, for use in binding assays to determine the affinity and selectivity of other mGlu2 PAMs.[2]

Quantitative Data

| Compound | Parameter | Value | Cell Line/System | Reference |

| This compound | IC50 | 38 nM | mGlu2 receptor | [4] |

| JNJ-40411813 | IC50 (displacement of [3H]this compound) | 68 ± 29 nM | CHO cells expressing hmGlu2 | [2] |

| JNJ-40411813 | EC50 ([35S]GTPγS binding) | 147 ± 42 nM | CHO cells expressing hmGlu2 | [2] |

| JNJ-40411813 | EC50 (Ca2+ mobilization) | 64 ± 29 nM | HEK293 cells co-transfected with hmGlu2 and Gα16 | [2] |

| JNJ-40411813 | Kb (5HT2A receptor affinity) | 1.1 µM | Human 5HT2A receptor | [2] |

This compound as a Research Tool: Characterizing JNJ-40411813

The development of [3H]this compound as a radioligand was a critical step in the preclinical characterization of JNJ-40411813. Radioligand binding assays using [3H]this compound enabled the determination of the binding affinity of JNJ-40411813 to the allosteric site of the mGlu2 receptor.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., JNJ-40411813) to the mGlu2 receptor by measuring the displacement of the radioligand [3H]this compound.

Materials:

-

Membranes from CHO cells stably expressing the human mGlu2 receptor (hmGlu2).

-

[3H]this compound (radioligand).

-

Test compound (JNJ-40411813).

-

Assay buffer.

-

Non-specific binding control (e.g., a high concentration of an unlabeled mGlu2 PAM).

-

Scintillation counter.

Methodology:

-

Incubate the hmGlu2 cell membranes with a fixed concentration of [3H]this compound.

-

Add varying concentrations of the test compound (JNJ-40411813) to compete for binding to the allosteric site.

-

Incubate the mixture to allow for binding equilibrium to be reached.

-

Separate the membrane-bound radioligand from the unbound radioligand via rapid filtration.

-

Quantify the amount of radioactivity bound to the membranes using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]this compound (IC50 value) by non-linear regression analysis.

Preclinical Evidence for mGlu2 PAMs in Schizophrenia Models

Preclinical studies using animal models of schizophrenia have provided evidence for the antipsychotic-like effects of mGlu2 PAMs, including JNJ-40411813. These models often utilize NMDA receptor antagonists like phencyclidine (PCP) or ketamine to induce behaviors in rodents that are analogous to the positive, negative, and cognitive symptoms of schizophrenia.

Key Preclinical Findings for JNJ-40411813

-

Reduction of Hyperlocomotion: JNJ-40411813 has been shown to inhibit hyperlocomotion induced by PCP and scopolamine (B1681570) in mice, a model for the positive symptoms of schizophrenia.[5]

-

Reversal of Cognitive Deficits: In a postnatal ketamine mouse model of schizophrenia, treatment with the mGlu2 PAM JNJ-46356479, a compound structurally related to JNJ-40411813, partially reversed cognitive and negative symptom-like deficits.[6]

-

Modulation of Brain Activity: JNJ-40411813 reversed memantine-induced brain activation in mice, as measured by 2-deoxyglucose uptake.[5]

Experimental Protocol: PCP-Induced Hyperlocomotion in Mice

Objective: To assess the potential antipsychotic activity of a test compound by measuring its ability to inhibit locomotor hyperactivity induced by the NMDA receptor antagonist, phencyclidine (PCP).

Materials:

-

Male C57BL/6 mice.

-

Test compound (e.g., JNJ-40411813).

-

PCP hydrochloride.

-

Vehicle control.

-

Open-field activity chambers equipped with infrared beams to automatically track movement.

Methodology:

-

Acclimate mice to the testing room and activity chambers.

-

Administer the test compound or vehicle at a specified time before the PCP challenge.

-

Administer PCP or saline to the appropriate groups of mice.

-

Place the mice immediately into the open-field chambers.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60-90 minutes).

-

Analyze the data to compare the locomotor activity of the different treatment groups. A significant reduction in PCP-induced hyperlocomotion by the test compound is indicative of potential antipsychotic efficacy.

References

- 1. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of the PAM of mGluR2, JNJ-46356479, on brain apoptotic protein levels in a mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator JNJ-40411813 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The positive allosteric modulator of the mGlu2 receptor JNJ-46356479 partially improves neuropathological deficits and schizophrenia-like behaviors in a postnatal ketamine mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for [3H]JNJ-40068782 Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a radioligand binding assay using [3H]JNJ-40068782, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). This assay is crucial for the characterization of novel compounds targeting the mGlu2 receptor, a key player in glutamatergic signaling and a promising target for the treatment of central nervous system disorders.

Introduction